molecular formula C12H13NOS B2959320 [2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol CAS No. 1477825-85-6

[2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol

Cat. No.: B2959320
CAS No.: 1477825-85-6
M. Wt: 219.3
InChI Key: JEZILXVEVPNABC-UHFFFAOYSA-N
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Description

[2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It may act as an anti-inflammatory agent or be used in the treatment of neurological disorders due to its ability to interact with specific molecular targets in the brain.

Industry

Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol typically involves the reaction of 2-phenylethylamine with thioformaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the thiazole ring, followed by the addition of formaldehyde to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler structure with similar reactivity but lacks the phenylethyl and methanol groups.

    2-Phenylethanol: Shares the phenylethyl group but lacks the thiazole ring.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for human health, but has a different functional group arrangement.

Uniqueness

[2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol is unique due to its combination of a thiazole ring with a phenylethyl group and a methanol moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler thiazole derivatives or other related compounds.

Properties

IUPAC Name

[2-(2-phenylethyl)-1,3-thiazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c14-9-11-8-13-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,8,14H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZILXVEVPNABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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